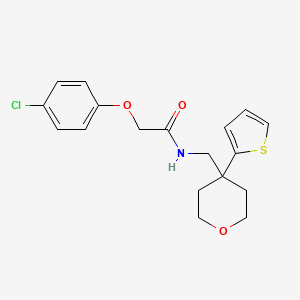
6-メチル-3-(ピペリジン-1-スルホニル)-2H-クロメン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.
Introduction of the Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the chromenone core with a piperidine derivative in the presence of a suitable sulfonylating agent, such as sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines
作用機序
The mechanism of action of 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of specific enzymes involved in disease processes, thereby modulating biochemical pathways.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that lead to therapeutic effects.
Gene Expression Modulation: It can influence the expression of specific genes, thereby affecting cellular functions and processes.
類似化合物との比較
Similar Compounds
6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one: Unique due to its specific substitution pattern and combination of functional groups.
3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical properties.
6-methyl-2H-chromen-2-one: Lacks the piperidin-1-ylsulfonyl group, resulting in different biological and chemical properties.
Uniqueness
The uniqueness of 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
IUPAC Name |
6-methyl-3-piperidin-1-ylsulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-5-6-13-12(9-11)10-14(15(17)20-13)21(18,19)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXKLOQLNPTMAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-(Dimethylamino)-N-[(3-methyl-4-phenylphenyl)methyl]but-2-enamide](/img/structure/B2391316.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2391317.png)
![Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2391318.png)

![1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2391323.png)






